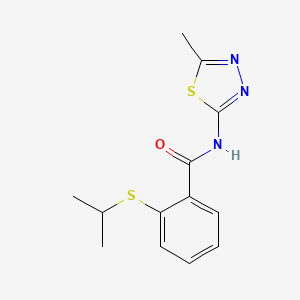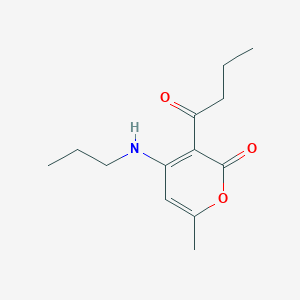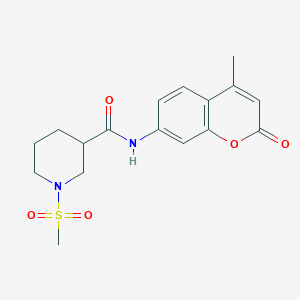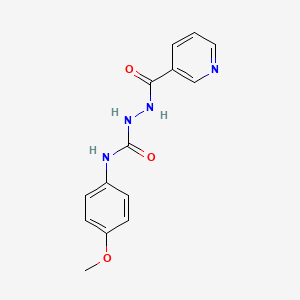![molecular formula C12H18Cl2N2O3S B4584492 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions with sulfonyl chlorides in the presence of aqueous sodium carbonate solutions or N,N-dimethylformamide (DMF) as a solvent with LiH as an activator. For example, Abbasi et al. (2018) describe the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by reactions with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides to produce a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, alongside computational methods. Karakaya et al. (2015) conducted a spectroscopic analysis and theoretical harmonic vibrational frequency investigation of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, revealing insights into its molecular structure through experimental and theoretical approaches (Karakaya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides can include interactions with various chemical agents, leading to a range of products. Adachi et al. (1976) explored the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various sulfonamido-substituted products, indicating the versatile reactivity of sulfonamide compounds (Adachi et al., 1976).
科学的研究の応用
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it highly beneficial for photodynamic therapy (PDT). The study highlights its potential as a Type II photosensitizer for cancer treatment in PDT due to these properties (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activities
Research by Zareef et al. (2007) involves the synthesis of novel benzenesulfonamides with potential antifungal and anti-HIV activities. This study showcases the versatile applicability of benzenesulfonamides, including compounds structurally similar to 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide, in developing treatments against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Alzheimer’s Disease Therapeutics
Abbasi et al. (2018) conducted a study synthesizing new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds demonstrated inhibitory effects on acetylcholinesterase, with one derivative showing significant acetylcholinesterase inhibitory activity. The research suggests potential applications of such sulfonamides in the development of therapeutic agents for Alzheimer’s disease, highlighting their role in inhibiting enzymes associated with the disease's progression (Abbasi et al., 2018).
Sulfonamide Derivatives in Synthetic Chemistry
Kurosawa, Kan, and Fukuyama (2003) explored the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating the utility of sulfonamide derivatives in synthetic chemistry. This work illustrates the broader chemical applications of sulfonamides in synthesizing complex organic molecules, potentially including derivatives of 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide (Kurosawa, Kan, & Fukuyama, 2003).
特性
IUPAC Name |
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)8-4-7-15-20(17,18)10-6-5-9(19-3)11(13)12(10)14/h5-6,15H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWLMNOIJAWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![N-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4584431.png)
![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)




![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)